molecular formula C15H14F2N4OS B12638094 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B12638094
M. Wt: 336.4 g/mol
InChI Key: MLRXFERQCTZPDZ-UHFFFAOYSA-N
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Description

5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a difluorophenyl group and a sulfanylmethyl group attached. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting the triazole intermediate with a suitable aldehyde or ketone in the presence of a base.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.

    Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced through a thiolation reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or pyrimidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-5-[(2,3-dichlorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: Similar structure with dichlorophenyl group instead of difluorophenyl group.

    5-[(2,3-dichlorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: Similar structure with methyl group instead of propan-2-yl group.

Uniqueness

The uniqueness of 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the difluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its metabolic stability.

Properties

Molecular Formula

C15H14F2N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H14F2N4OS/c1-8(2)14-19-15-18-9(6-12(22)21(15)20-14)7-23-11-5-3-4-10(16)13(11)17/h3-6,8H,7H2,1-2H3,(H,18,19,20)

InChI Key

MLRXFERQCTZPDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=NC(=CC(=O)N2N1)CSC3=CC=CC(=C3F)F

Origin of Product

United States

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